5,5-Dimethyl-4-thiazolidinecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate can be synthesized through a multicomponent reaction involving thioglycolic acid, aniline, and ethyl chloroacetate. The reaction typically occurs under reflux conditions in the presence of a base such as triethylamine . Another method involves the cyclization of ethyl 2-chloro-2-(methylthio)acetate with thiourea .
Industrial Production Methods
Industrial production of ethyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate often employs continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles like amines or alcohols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
Scientific Research Applications
Ethyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The compound’s sulfur and nitrogen atoms play a crucial role in these interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
- Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate
- Allyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride
Uniqueness
Ethyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate stands out due to its unique combination of sulfur and nitrogen atoms within a five-membered ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its diverse applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
ethyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-4-11-7(10)6-8(2,3)12-5-9-6/h6,9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQOZIACCRZZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(SCN1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.